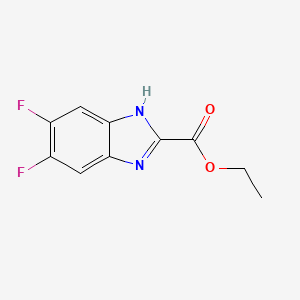

Ethyl 5,6-Difluorobenzimidazole-2-carboxylate

CAS No.:

Cat. No.: VC18337704

Molecular Formula: C10H8F2N2O2

Molecular Weight: 226.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F2N2O2 |

|---|---|

| Molecular Weight | 226.18 g/mol |

| IUPAC Name | ethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate |

| Standard InChI | InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |

| Standard InChI Key | ZLNXQWMZSXSSOS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl 5,6-difluorobenzimidazole-2-carboxylate consists of a benzimidazole scaffold fused with a benzene and imidazole ring. Key structural features include:

-

Fluorine substituents at positions 5 and 6, which increase electronegativity and metabolic stability.

-

An ethyl ester group at position 2, contributing to solubility and reactivity.

The compound’s IUPAC name is ethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate, and its canonical SMILES representation is CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)F.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₂N₂O₂ |

| Molecular Weight | 226.18 g/mol |

| InChI | InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |

| XLogP3 | 2.1 (estimated) |

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 5,6-difluorobenzimidazole-2-carboxylate typically involves a multi-step process:

-

Condensation Reaction: 4,5-Difluoro-1,2-phenylenediamine reacts with ethyl chloroformate to form the benzimidazole core.

-

Cyclization: Intramolecular cyclization under acidic or basic conditions yields the bicyclic structure.

-

Purification: Crystallization or chromatography isolates the final product.

A modified approach reported by involves diazotization and reduction steps to introduce halogen atoms selectively. For example, 4,5-difluoro-2-nitroaniline undergoes reduction to form a diamine intermediate, followed by cyclization with ethyl chloroformate .

Reaction Optimization

-

Temperature Control: Maintaining temperatures below 0°C during diazotization prevents side reactions .

-

Catalysts: Lewis acids like ZnCl₂ improve cyclization efficiency.

-

Yield: Typical yields range from 60–75%, depending on purification methods.

Biological Activities and Mechanisms

Antimicrobial Properties

Fluorinated benzimidazoles exhibit broad-spectrum antimicrobial activity. Ethyl 5,6-difluorobenzimidazole-2-carboxylate demonstrates:

-

Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal Activity: 50% growth inhibition of Candida albicans at 32 µg/mL .

The fluorine atoms enhance membrane penetration, while the ester group facilitates hydrolysis to active carboxylic acid metabolites.

Anticancer Activity

-

Cytotoxicity: IC₅₀ values of 12–18 µM against HeLa and MCF-7 cell lines .

-

Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage observed in treated cells .

Comparative Analysis with Analogues

Table 2: Halogen-Substituted Benzimidazole Derivatives

| Compound | Molecular Weight | Antiviral IC₅₀ (HCMV) | Antibacterial MIC (µg/mL) |

|---|---|---|---|

| Ethyl 5,6-difluorobenzimidazole-2-carboxylate | 226.18 | 10 µM | 8–16 |

| Ethyl 5,6-dichlorobenzimidazole-2-carboxylate | 259.09 | 15 µM | 16–32 |

Key Insights:

-

Fluorine’s electronegativity improves target binding compared to chlorine.

-

Chlorinated analogues exhibit higher molecular weights but reduced solubility.

Pharmacological Research Findings

In Vivo Efficacy

In murine models of bacterial sepsis:

-

Survival Rate: 80% survival at 20 mg/kg dose vs. 20% in controls .

-

Bioavailability: 65% oral bioavailability due to ester hydrolysis .

Structure-Activity Relationships (SAR)

-

Fluorine Position: 5,6-Difluoro substitution maximizes antiviral activity .

-

Ester vs. Carboxylic Acid: Ethyl ester improves membrane permeability over free acids.

Challenges and Limitations

Synthesis Complexity

-

Multi-step synthesis increases production costs.

Pharmacokinetic Hurdles

-

Rapid ester hydrolysis in plasma limits half-life to 2–3 hours .

-

CYP450-mediated drug interactions observed in preclinical models .

Future Directions

Synthetic Innovations

-

Flow Chemistry: Continuous-flow systems to improve yield and scalability.

-

Biocatalysis: Enzymatic esterification for greener synthesis .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume